N-(4-Bromophenyl)-N,N-bis(1,1'-biphenyl-4-yl)amine
Overview
Description
N-(4-Bromophenyl)-N,N-bis(1,1'-biphenyl-4-yl)amine, also known as 4-BPBPA, is a versatile compound with a variety of applications in research and industry. It is a white, crystalline solid with a molecular weight of 477.35 g/mol and a melting point of 93-95°C. 4-BPBPA is a highly polar compound, making it an excellent solvent for a wide range of organic molecules. It is also highly soluble in both water and organic solvents, making it a useful tool for applications such as extraction and chromatography.
Scientific Research Applications
1. Antimicrobial and Antiproliferative Agents
- Application Summary : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are related to N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine, have been synthesized and studied for their antimicrobial and anticancer activities .
- Methods of Application : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. Organic Photovoltaic Materials
- Application Summary : Triarylamino derivatives, including bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine, which is related to N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine, are of great interest for the production of organic photovoltaic materials .
- Methods of Application : The compound was synthesized in a two-step process via hydrolysis of its tert-butyl carbamate derivative .
- Results : The structure of newly synthesized compounds was established by means of elemental analysis, high resolution mass-spectrometry, 1 H, 13 C-NMR, IR and UV spectroscopy and mass-spectrometry .
3. Suzuki Cross Coupling
- Application Summary : A variety of imine derivatives have been synthesized via Suzuki cross coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .
- Methods of Application : The compounds were synthesized in moderate to good yields (58–72%) .
- Results : A wide range of electron donating and withdrawing functional groups were well tolerated in reaction conditions .
4. Organic Building Blocks
- Application Summary : N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine is used as an organic building block in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed .
- Results : The results of these syntheses can also vary widely, but in general, this compound is used to introduce the N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine moiety into a larger organic molecule .
5. Photo-initiators for Multi-photon Lithography
- Application Summary : Triphenylamine derivatives, including N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine, have been synthesized and tested for their suitability as photo-initiators for multi-photon lithography .
- Methods of Application : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .
- Results : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio), the solubility, these photo-initiators are a viable alternative to standard photo-initiators .
6. Photoredox Catalysis
- Application Summary : The commercial tris(4-bromophenyl)aminium radical cation, which is related to N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine, has been used in photoredox catalysis .
- Methods of Application : The specific methods of application can vary widely depending on the specific reaction being performed .
- Results : The results of these reactions can also vary widely, but in general, this compound is used to facilitate photoredox reactions .
4. Organic Building Blocks
- Application Summary : N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine is used as an organic building block in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed .
- Results : The results of these syntheses can also vary widely, but in general, this compound is used to introduce the N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine moiety into a larger organic molecule .
5. Photo-initiators for Multi-photon Lithography
- Application Summary : Triphenylamine derivatives, including N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine, have been synthesized and tested for their suitability as photo-initiators for multi-photon lithography .
- Methods of Application : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .
- Results : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio), the solubility, these photo-initiators are a viable alternative to standard photo-initiators .
6. Photoredox Catalysis
- Application Summary : The commercial tris(4-bromophenyl)aminium radical cation, which is related to N-(4-Bromophenyl)-N,N-bis(1,1’-biphenyl-4-yl)amine, has been used in photoredox catalysis .
- Methods of Application : The specific methods of application can vary widely depending on the specific reaction being performed .
- Results : The results of these reactions can also vary widely, but in general, this compound is used to facilitate photoredox reactions .
properties
IUPAC Name |
N-(4-bromophenyl)-4-phenyl-N-(4-phenylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrN/c31-27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFIECQCKYNJTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466389 | |
Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine | |
CAS RN |
499128-71-1 | |
Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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